2-Oxohept-3-enedioate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6O5-2 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
(E)-2-oxohept-3-enedioate |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,9,10)(H,11,12)/p-2/b3-1+ |
InChI Key |
HYVSZVZMTYIHKF-HNQUOIGGSA-L |
SMILES |
C(CC(=O)[O-])C=CC(=O)C(=O)[O-] |
Isomeric SMILES |
C(CC(=O)[O-])/C=C/C(=O)C(=O)[O-] |
Canonical SMILES |
C(CC(=O)[O-])C=CC(=O)C(=O)[O-] |
Origin of Product |
United States |
Enzymatic Biotransformations of 2 Oxohept 3 Enedioate
Enzymes Catalyzing 2-Oxohept-3-enedioate Formation
The formation of this compound is a critical step in the catabolism of certain aromatic compounds, particularly 4-hydroxyphenylacetate (B1229458). This process is primarily mediated by decarboxylase enzymes that act on a specific precursor molecule.
Decarboxylase-Mediated Pathways (e.g., 5-Oxopent-3-ene-1,2,5-tricarboxylate Decarboxylase, EC 4.1.1.68)
The principal enzyme responsible for the synthesis of this compound is 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase, classified under the EC number 4.1.1.68. string-db.orgwikipedia.org This enzyme belongs to the lyase family, specifically the carboxy-lyases, which are characterized by their ability to cleave carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is (3E,5R)-5-carboxy-2-oxohept-3-enedioate carboxy-lyase [(4Z)-2-oxohept-4-enedioate-forming]. enzyme-database.org
In some organisms, such as Escherichia coli, this decarboxylase activity is part of a bifunctional enzyme that also possesses isomerase activity (2-hydroxyhepta-2,4-diene-1,7-dioate isomerase, EC 5.3.3.10). uniprot.orgresearchgate.netembl.de This bifunctional enzyme, often denoted as HpcE/HpaG, plays a role in the degradation of 4-hydroxyphenylacetate. string-db.orguniprot.org The decarboxylase function of this enzyme catalyzes the conversion of 5-oxopent-3-ene-1,2,5-tricarboxylate to this compound with the release of carbon dioxide. wikipedia.orgwikipedia.org
The enzyme belongs to the fumarylacetoacetate hydrolase (FAH) superfamily, which suggests a conserved catalytic mechanism involving a metal ion. embl.deportlandpress.com The active site of these enzymes typically features a catalytic metal ion and a conserved glutamate-histidine dyad that participates in the reaction. embl.de The crystal structure of HpcE reveals two similar domains, with the C-terminal domain housing the decarboxylase activity. researchgate.netnih.gov The proposed mechanism involves the coordination of the substrate to the metal ion in the active site, which facilitates the cleavage of the carbon-carbon bond and the subsequent release of CO2.
The activity of 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase is dependent on the presence of a divalent metal ion as a cofactor. uniprot.org Magnesium ions (Mg²⁺) have been identified as a requirement for the catalytic function of this enzyme. uniprot.orgqmul.ac.uk The Mg²⁺ ion is believed to play a crucial role in the catalytic mechanism, likely by coordinating with the substrate to stabilize its conformation and facilitate the decarboxylation reaction. embl.de In the bifunctional HpcE enzyme, the binding of the divalent metal cation has been mapped to specific amino acid residues within the active site. uniprot.org
Mechanistic Elucidation of Decarboxylation Reactions
Precursor Compounds and Substrate Specificity in Biosynthetic Routes
The primary precursor for the enzymatic formation of this compound is 5-oxopent-3-ene-1,2,5-tricarboxylate . wikipedia.org This compound is an intermediate in the catabolic pathway of 4-hydroxyphenylacetate. nih.govexpasy.org The pathway begins with the hydroxylation of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate (homoprotocatechuate). nih.gov This is followed by the meta-cleavage of the aromatic ring by a dioxygenase to form 5-carboxymethyl-2-hydroxy-muconic semialdehyde. nih.govnih.gov Subsequent dehydrogenation yields 5-carboxymethyl-2-hydroxy-muconic acid, which is then isomerized to 5-oxopent-3-ene-1,2,5-tricarboxylate, the direct substrate for the decarboxylase. string-db.orgnih.gov
Regarding substrate specificity, 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase exhibits a high degree of specificity for its natural substrate. However, some studies have indicated potential activity on other molecules. For instance, the enzyme from Lentilactobacillus curieae, designated HpaG, has been shown to possess a weak catalytic capability for the decarboxylation of L-glutamate. researchgate.net This suggests that while the enzyme is optimized for its role in the 4-hydroxyphenylacetate pathway, it may have a broader substrate range under certain conditions, albeit with significantly lower efficiency.
Enzymes Utilizing this compound
Once formed, this compound is further metabolized in the catabolic pathway by the action of hydrolase enzymes.
Hydrolase-Mediated Transformations (e.g., this compound Hydrolase, EC 4.2.1.-)
The enzyme responsible for the transformation of this compound is a hydratase, specifically 2-oxo-hept-4-ene-1,7-dioate hydratase (EC 4.2.1.163), also known as HpcG. qmul.ac.ukebi.ac.uk This enzyme catalyzes the hydration of the carbon-carbon double bond in (4Z)-2-oxohept-4-enedioate to form (4S)-4-hydroxy-2-oxoheptanedioate. qmul.ac.uk Like the decarboxylase that produces its substrate, this hydratase is also a component of the 4-hydroxyphenylacetate degradation pathway in organisms such as E. coli. qmul.ac.uk
The catalytic mechanism of HpcG is thought to proceed without the aid of any complex cofactors, relying instead on a divalent metal ion, such as Mg²⁺. nih.govqmul.ac.uk The proposed mechanism involves an initial isomerization of the substrate to its α,β-unsaturated ketone tautomer. nih.gov This is followed by a Michael addition of a water molecule to the conjugated system, leading to the formation of the hydrated product. nih.gov Structural modeling of the active site suggests that the attacking water molecule is not directly coordinated to the metal ion. pdbj.org Instead, it is proposed that distinct active site residues are involved in the initial isomerization and the subsequent hydration step. pdbj.org
Aldolase (B8822740)/Dehydratase Activity and Condensation Reactions
The enzymatic processing of this compound and its analogs involves enzymes with aldolase and dehydratase/hydratase activities. These enzymes are crucial for either cleaving carbon-carbon bonds or adding water across a double bond, which are key steps in preparing the molecule for entry into central metabolism.
In the Gram-negative bacterium Sphingomonas wittichii RW1, which is known for its ability to degrade various aromatic hydrocarbons, the enzyme Swit_4259 has been identified as a member of the acetoacetate (B1235776) decarboxylase-like superfamily (ADCSF). nih.gov While its precise natural substrate is still under investigation, this compound has been postulated as a viable candidate. nih.govresearchgate.netresearchgate.net This hypothesis is based on computational modeling of the enzyme's active site, which suggests it can accommodate an α-keto dicarboxylic acid of this size. nih.gov Swit_4259 has demonstrated pyruvate (B1213749) aldolase-dehydratase activity, a characteristic feature of family V ADCSF enzymes. nih.govresearchgate.net This dual activity allows it to catalyze both the condensation of pyruvate with aldehydes and the subsequent dehydration of the aldol (B89426) intermediate. researchgate.net Although direct kinetic data with this compound is not available, the enzyme has been shown to catalyze the hydration of a structurally similar compound, 2-oxo-hex-3-enedioate, to form 2-oxo-4-hydroxyhexanedioate. nih.govresearchgate.net
Further evidence for the enzymatic hydration and aldol cleavage of this compound comes from genomic data of Amphritea atlantica. This marine bacterium's genome contains annotations for a "this compound hydratase" and a "2,4-dihydroxyhept-2-enedioate aldolase". string-db.org The presence of these two enzymes strongly suggests a metabolic sequence where this compound is first hydrated to 2,4-dihydroxyhept-2-enedioate, which is then cleaved by the aldolase.
| Enzyme | Organism | Activity | Substrate (Postulated/Confirmed) | Product | Citation |
|---|---|---|---|---|---|
| Swit_4259 | Sphingomonas wittichii RW1 | Pyruvate aldolase-dehydratase, Hydratase | This compound (postulated) | Not confirmed | nih.govresearchgate.net |
| This compound hydratase | Amphritea atlantica | Hydratase | This compound | 2,4-dihydroxyhept-2-enedioate | string-db.org |
| 2,4-dihydroxyhept-2-enedioate aldolase | Amphritea atlantica | Aldolase | 2,4-dihydroxyhept-2-enedioate | Not specified | string-db.org |
Subsequent Metabolic Fates and Product Formation
This compound is an intermediate in specific bacterial catabolic pathways, where it is funneled into central metabolism through a series of enzymatic reactions. One of the well-documented routes is the homoprotocatechuate degradation pathway found in Escherichia coli. rhea-db.orgenzyme-database.org
In this pathway, the precursor, 5-carboxymethyl-2-hydroxymuconate, is converted to (3E,5R)-5-carboxy-2-oxohept-3-enedioate by the enzyme 5-carboxymethyl-2-hydroxymuconate isomerase. enzyme-database.org This product is then acted upon by a bifunctional isomerase/decarboxylase or a distinct 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase (EC 4.1.1.68). rhea-db.orgenzyme-database.org This decarboxylation step is magnesium-dependent and results in the formation of (4Z)-2-oxohept-4-enedioate and carbon dioxide. rhea-db.orgenzyme-database.org
Another metabolic entry point for this compound is from the transformation of 2-Hydroxyhepta-2,4-dienedioate. The fate of the resulting 2-oxohept-4-enedioate likely mirrors that of similar molecules in other meta-cleavage pathways, such as the one for catechol degradation. nih.govnih.gov In those pathways, an analogous intermediate, 2-oxopent-4-enoate (B1242333), is processed by a hydratase and then an aldolase. nih.gov The hydratase adds a water molecule to the carbon backbone, and the subsequent aldolase cleaves the molecule, typically yielding pyruvate and an aldehyde. nih.govbeilstein-journals.org For instance, the metabolism of 2-oxopent-4-enoate via 2-oxopent-4-enoate hydratase and 4-hydroxy-2-oxovalerate aldolase ultimately produces pyruvate and acetaldehyde, which are readily assimilated by the cell. nih.gov A similar sequence for 2-oxohept-4-enedioate would lead to its conversion into fundamental metabolites that can enter the TCA cycle.
| Pathway | Precursor | Enzyme | Intermediate | Product(s) | Citation |
|---|---|---|---|---|---|
| Homoprotocatechuate degradation | 5-Carboxymethyl-2-hydroxymuconate | 5-Carboxymethyl-2-hydroxymuconate isomerase | (3E,5R)-5-Carboxy-2-oxohept-3-enedioate | (4Z)-2-Oxohept-4-enedioate + CO₂ | rhea-db.orgenzyme-database.org |
| Homoprotocatechuate degradation | (3E,5R)-5-Carboxy-2-oxohept-3-enedioate | 5-Oxopent-3-ene-1,2,5-tricarboxylate decarboxylase | - | (4Z)-2-Oxohept-4-enedioate + CO₂ | rhea-db.orgenzyme-database.org |
| Aromatic degradation | 2-Hydroxyhepta-2,4-dienedioate | Isomerase (inferred) | This compound | - | |
| Catechol meta-cleavage (analogous pathway) | 2-Oxopent-4-enoate | 2-Oxopent-4-enoate hydratase | 4-Hydroxy-2-oxovalerate | Pyruvate + Acetaldehyde | nih.gov |
Molecular and Structural Biology of Enzymes Interacting with 2 Oxohept 3 Enedioate
Enzyme Characterization and Functional Annotation
The study of enzymes that either produce or consume 2-oxohept-3-enedioate involves their isolation, purification, and detailed biochemical analysis to determine their function and catalytic properties.
Several key enzymes are involved in the metabolism of this compound, primarily in the context of degrading aromatic compounds like 4-hydroxyphenylacetate (B1229458). These enzymes have been purified and characterized from various microorganisms.
One of the most studied enzymes postulated to act on this substrate is Swit_4259 , from the bacterium Sphingomonas wittichii RW1, which is known for its ability to metabolize a wide range of aromatic hydrocarbons. researchgate.netnih.gov Swit_4259 is a 28.8 kDa tetrameric enzyme belonging to the acetoacetate (B1235776) decarboxylase-like superfamily (ADCSF). researchgate.net While it does not exhibit the typical decarboxylase activity of this superfamily, it has been shown to possess hydratase activity. nih.govresearchgate.net Although its primary native substrate remains unconfirmed, its genomic context and structural features suggest a role as a hydratase in an unknown hydrocarbon metabolism pathway, with this compound being a postulated substrate. researchgate.netnih.govresearchgate.net Experiments have demonstrated that Swit_4259 can catalyze the hydration of the related compound 2-oxo-hex-3-enedioate to form 2-oxo-4-hydroxyhexanedioate. nih.govresearchgate.net
Other crucial enzymes are those responsible for the formation of this compound. These include:
5-carboxymethyl-2-hydroxymuconate delta-isomerase (CHM isomerase) : This enzyme catalyzes the conversion of 5-carboxymethyl-2-hydroxymuconate into 5-carboxy-2-oxohept-3-enedioate. ebi.ac.ukembl.deebi.ac.uk
5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase (OPET decarboxylase) : This enzyme produces this compound through the decarboxylation of 5-oxopent-3-ene-1,2,5-tricarboxylate. ebi.ac.ukembl.degoogle.com
This compound hydratase : This enzyme hydrates the double bond of this compound to yield 4-hydroxy-2-oxo-heptane-1,7-dioic acid. embl.deebi.ac.uk
The purification of these enzymes often involves standard chromatographic techniques, while characterization relies on assays measuring the consumption of substrate or formation of product, often monitored spectrophotometrically. For instance, the activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, enzymes in related pathways, is assayed by measuring the rate of metabolite production from catechol. nih.gov
| Enzyme Name | Enzyme Commission (EC) Number | Function Relative to this compound | Source Organism Example | Reference |
|---|---|---|---|---|
| Swit_4259 (postulated this compound hydratase) | N/A | Postulated to catalyze the hydration of this compound. | Sphingomonas wittichii RW1 | researchgate.netnih.govresearchgate.net |
| 5-carboxymethyl-2-hydroxymuconate delta-isomerase | 5.3.3.10 | Produces this compound. | Escherichia coli | ebi.ac.ukembl.deebi.ac.uk |
| 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase | 4.1.1.68 | Produces this compound. | Escherichia coli, Salmonella dublin | ebi.ac.ukembl.degoogle.com |
| This compound hydratase | 4.2.1.- | Consumes this compound. | Bradyrhizobium erythrophlei | embl.deebi.ac.ukuniprot.org |
The catalytic mechanisms of enzymes interacting with this compound are intrinsically linked to their active site architecture and their evolutionary superfamily.
Acetoacetate Decarboxylase-like Superfamily (ADCSF): The enzyme Swit_4259 is a member of the ADCSF, a superfamily known for employing a Schiff base intermediate in catalysis. nih.govnih.gov The prototypical mechanism involves a catalytic lysine (B10760008) residue that forms a Schiff base with a keto-acid substrate. nih.gov Structural analysis of Swit_4259 reveals a tertiary structure nearly identical to true decarboxylases, but with significant differences in the active site that alter its function. nih.govresearchgate.net A key feature is the presence of an arginine residue (Arg205) in the active site. nih.gov This arginine is positioned to interact with a dicarboxylic acid, suggesting that substrates like this compound, which possess two carboxylate groups, are likely candidates for binding. nih.gov Modeling of this compound into the active site shows that its length allows the side-chain carboxylate group to interact with Arg205. nih.gov The proposed mechanism is not decarboxylation but hydration of the carbon-carbon double bond, a function that has been demonstrated with related substrates. nih.govresearchgate.net
Fumarylacetoacetase-like Superfamily: Enzymes that produce this compound, such as CHM isomerase and OPET decarboxylase, often belong to the Fumarylacetoacetase-like superfamily. ebi.ac.ukembl.deebi.ac.uk The catalytic mechanism for enzymes in this family, like fumarylacetoacetase (FAH), typically involves a catalytic metal ion, a Glu/His catalytic dyad, and a charged oxyanion hole to facilitate the cleavage of carbon-carbon bonds. embl.deebi.ac.uk
Purification and Biochemical Characterization of Key Enzymes
Genetic Determinants and Protein Expression
The genes encoding the enzymes that metabolize this compound are typically located in operons or gene clusters dedicated to the degradation of specific aromatic compounds.
Genomic analysis has been instrumental in identifying the genes responsible for the degradation pathways involving this compound. This compound is a key intermediate in the homoprotocatechuate degradation pathway (KEGG Module M00533). nih.govgenome.jp
In bacteria like Klebsiella pneumoniae AWD5, the genes for this pathway are organized in clusters. nih.gov The hpa (hydroxyphenylacetate) gene cluster, including genes hpaBCDFG and hpcCH, encodes the enzymes that convert 4-hydroxyphenylacetate to intermediates of the central metabolism. nih.gov Specifically, 5-carboxymethyl-2-hydroxy muconate delta isomerase, encoded by hpaF, is responsible for producing 5-carboxy-2-oxohept-3-enedioate. nih.gov Similar gene clusters have been identified in the genomes of Pseudomonas putida CSV86 and other environmental bacteria capable of breaking down aromatic pollutants. nih.govplos.org
The gene for the enzyme Swit_4259 in Sphingomonas wittichii RW1 is located within a putative gene cluster for aromatic hydrocarbon degradation, suggesting its co-transcription with other genes involved in this metabolic function. researchgate.netnih.govresearchgate.net
| Gene/Locus Tag | Enzyme Product | Pathway | Host Organism | Reference |
|---|---|---|---|---|
| hpaF | 5-carboxymethyl-2-hydroxymuconate delta-isomerase | Homoprotocatechuate degradation | Klebsiella pneumoniae AWD5 | nih.gov |
| hpaG | 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase | Homoprotocatechuate degradation | Escherichia coli | nih.gov |
| Swit_4259 | ADCSF Family V Enzyme (putative hydratase) | Aromatic hydrocarbon degradation | Sphingomonas wittichii RW1 | nih.govresearchgate.net |
The enzymes that interact with this compound belong to large superfamilies that exhibit significant functional diversity.
Acetoacetate Decarboxylase-like Superfamily (ADCSF): Swit_4259 is a member of Family V within the ADCSF. nih.gov This superfamily is characterized by a conserved structural fold, but its members catalyze a wide range of reactions beyond the canonical decarboxylation. nih.gov Bioinformatic analyses show that Family V enzymes, based on their gene context, appear to be primarily involved in secondary metabolism. nih.gov The divergence in function, such as the hydratase and aldolase-dehydratase activities observed in Swit_4259 and other Family V enzymes, is attributed to subtle but critical variations in active site architecture. nih.govnih.gov
Fumarylacetoacetase-like Superfamily: This superfamily represents the C-terminal domain of fumarylacetoacetase (FAH) and includes other enzymes with a homologous α/β structure. ebi.ac.ukembl.deebi.ac.uk Members include CHM isomerase and OPET decarboxylase, which are involved in producing this compound. ebi.ac.ukembl.de The bifunctional enzyme HpcE, which has both OPET decarboxylase and isomerase activity, consists of a tandem repeat of two FAH C-terminal-like domains and is involved in the degradation of 4-hydroxyphenylacetate. ebi.ac.ukebi.ac.uk This evolutionary relationship highlights how gene duplication and divergence can lead to the assembly of complex metabolic pathways.
Gene Identification and Genomic Context of Associated Enzymes
Protein Engineering and Mutagenesis Studies for Functional Modulation
While protein engineering studies specifically targeting enzymes that metabolize this compound are not extensively documented, research on related enzymes within the same superfamilies provides a framework for how their function could be modulated. Protein engineering is a powerful tool for optimizing enzyme properties for specific applications by making targeted amino acid substitutions based on knowledge of the enzyme's structure and function. amfep.org
Mutagenesis studies on enzymes from the ADCSF have revealed key residues that determine catalytic activity and substrate specificity. For example, in the Family V enzyme Sbi00515, a lysine-glutamate catalytic dyad was shown to be essential for catalysis, while a unique tyrosine residue (Tyr252) was found to orient the substrate in the active site, influencing its specificity. researchgate.net Similarly, structural and biochemical characterization of MppR, another ADCSF member, identified active site differences that explain its lack of decarboxylase activity compared to prototypical members of the superfamily. nih.gov
These findings suggest that the function of an enzyme like Swit_4259 could be rationally engineered. Site-directed mutagenesis of residues in the active site, such as Arg205, could be used to alter its substrate preference or enhance its hydratase activity towards this compound or other related molecules. Such modifications could be valuable for developing novel biocatalysts for bioremediation or synthetic biology applications. nih.govresearchgate.net
Ecological and Biotechnological Contexts of 2 Oxohept 3 Enedioate Metabolism
Microbial Degradation Pathways in Diverse Environments
Microorganisms have evolved sophisticated enzymatic machinery to degrade a wide array of organic compounds, including aromatic molecules that are often persistent in the environment. The metabolism of 2-oxohept-3-enedioate is a central feature of these catabolic pathways.
Role in Aromatic Compound Catabolism (e.g., 4-Hydroxyphenylacetate (B1229458), Homoprotocatechuate)
This compound is a critical intermediate in the degradation of aromatic compounds such as 4-hydroxyphenylacetate and homoprotocatechuate. nih.govkegg.jpgenome.jpgenome.jp In Escherichia coli, the catabolism of 4-hydroxyphenylacetate proceeds through the formation of 5-carboxymethyl-2-hydroxymuconate, which is then isomerized to (3E,5R)-5-carboxy-2-oxohept-3-enedioate. uniprot.orgqmul.ac.uk This reaction is catalyzed by the enzyme 5-carboxymethyl-2-hydroxymuconate Δ-isomerase. qmul.ac.uk Subsequently, a decarboxylase acts on this intermediate. uniprot.orggenome.jp
The degradation pathway of homoprotocatechuate also converges on this compound. kegg.jpgenome.jpgenome.jpnih.gov This pathway involves a series of enzymatic steps, including the action of 3,4-dihydroxyphenylacetate 2,3-dioxygenase, which catalyzes the cleavage of the benzene (B151609) ring. nih.gov The resulting product is then converted to this compound. nih.gov This metabolic route is an essential part of the broader tyrosine metabolism pathway found in various microorganisms. kegg.jpkegg.jp
Occurrence and Distribution in Bacterial Genera (e.g., Escherichia, Burkholderia, Pseudomonas, Sphingomonas, Thermaerobacter, Klebsiella)
The metabolic pathways involving this compound are distributed across a diverse range of bacterial genera. Notably, species within Escherichia, Burkholderia, Pseudomonas, Sphingomonas, and Klebsiella have been identified to possess the genetic capacity for this metabolism. nih.govnih.gov For instance, the 4-hydroxyphenylacetate degradation pathway is well-characterized in Escherichia coli. uniprot.orgqmul.ac.ukuniprot.org
Genomic studies have revealed the presence of genes encoding enzymes for homoprotocatechuate degradation, leading to this compound, in various environmental isolates. nih.gov Pseudomonas putida CSV86, for example, harbors genes for the homoprotocatechuate route of 4-hydroxyphenylacetate degradation. plos.org Similarly, Klebsiella pneumoniae AWD5 metabolizes 4-hydroxyphenylacetate via a meta-cleavage pathway that generates 5-carboxy-2-oxohept-3-enedioate. nih.gov The presence of these pathways in such a wide array of bacteria underscores their ecological importance in the turnover of aromatic compounds in different environments.
Metabolic Interplay in Environmental Bioremediation
The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation, the process of using biological organisms to neutralize or remove pollutants from contaminated sites. mdpi.comopenbiotechnologyjournal.com The metabolic pathways that funnel various aromatic pollutants into central intermediates like this compound are of significant interest for developing effective bioremediation strategies. nih.govnih.gov
Bacteria such as Pseudomonas, Sphingomonas, and Klebsiella are known for their ability to decontaminate environments polluted with aromatic compounds. nih.gov The efficiency of these organisms lies in their enzymatic machinery, which can break down complex aromatic structures into simpler, less toxic molecules that can be channeled into central metabolic pathways. nih.govmdpi.com For instance, the degradation of polycyclic aromatic hydrocarbons (PAHs) by bacteria often involves dioxygenase enzymes that initiate the ring-cleavage process, eventually leading to intermediates that can enter pathways like the one involving this compound. nih.govopenbiotechnologyjournal.com By understanding the genetic and metabolic basis of these degradation pathways, it is possible to enhance the bioremediation potential of these microorganisms.
Interactive Table: Bacterial Genera and Aromatic Compound Degradation
| Bacterial Genus | Aromatic Compound Degraded | Key Enzyme/Pathway | Reference |
| Escherichia | 4-Hydroxyphenylacetate, Homoprotocatechuate | 5-carboxymethyl-2-hydroxymuconate Δ-isomerase | uniprot.orgqmul.ac.ukuniprot.org |
| Klebsiella | 4-Hydroxyphenylacetate, Pyrene, Dibenzofuran | Meta-cleavage pathway, Dioxygenases | nih.gov |
| Pseudomonas | 4-Hydroxyphenylacetate, Benzoate | Homoprotocatechuate route, Benzoate dioxygenase | plos.org |
| Burkholderia | Aromatic compounds | Dioxygenases | nih.gov |
| Sphingomonas | Aromatic compounds | Dioxygenases | nih.gov |
Interactions in Host-Associated Microbiomes
The gut microbiome, a complex ecosystem of microorganisms residing in the digestive tract, plays a crucial role in host health and disease by metabolizing dietary components and other ingested compounds. nih.govnih.govwikipedia.org The metabolism of aromatic amino acids by the gut microbiota can lead to the production of a variety of metabolites, some of which can influence host physiology. nih.gov
The degradation of dietary aromatic compounds can proceed through pathways that generate intermediates like this compound. mdpi.commicrobiomeatlas.org For example, the homoprotocatechuate degradation pathway, which produces this compound, has been identified in the metabolic potential of the human gut microbiome. mdpi.commicrobiomeatlas.org This suggests that gut bacteria possess the capability to break down certain aromatic structures derived from diet or host metabolism.
Alterations in the composition and metabolic activity of the gut microbiota have been linked to various health conditions. wikipedia.orgfrontiersin.org The ability of the gut microbiome to process aromatic compounds and the subsequent production of metabolites can have systemic effects on the host. nih.gov While the direct impact of this compound itself on the host is not fully elucidated, its position within these significant metabolic pathways highlights the intricate biochemical interplay between the host and its resident microbes. mdpi.commicrobiomeatlas.org
Interactive Table: Research Findings on this compound Metabolism
| Research Area | Key Finding | Organism/System | Reference |
| Aromatic Catabolism | Identification of this compound as an intermediate in 4-hydroxyphenylacetate and homoprotocatechuate degradation. | Escherichia coli, Klebsiella pneumoniae, Pseudomonas putida | nih.govuniprot.orgnih.govplos.org |
| Bioremediation | Bacterial genera possessing this compound pathways are key players in the decontamination of aromatic pollutants. | Pseudomonas, Sphingomonas, Burkholderia | nih.govmdpi.com |
| Host-Microbiome | The genetic potential for homoprotocatechuate degradation to this compound is present in the human gut microbiome. | Human Gut Microbiome | mdpi.commicrobiomeatlas.org |
Advanced Research Methodologies for 2 Oxohept 3 Enedioate Studies
Biochemical and Enzymatic Assay Development
The development of specific assays is fundamental to identifying and characterizing enzymes that interact with 2-Oxohept-3-enedioate. These assays are crucial for determining enzyme activity, substrate specificity, and kinetic parameters, which are essential for understanding metabolic pathways and for potential biotechnological applications.
Enzymatic assays can be broadly categorized as continuous or discontinuous. wikipedia.org Continuous assays provide real-time measurement of enzyme activity, often through spectrophotometric or fluorometric methods. wikipedia.org For instance, if an enzyme acting on this compound utilizes a coenzyme like NADH or NADPH, the change in absorbance at 340 nm can be monitored continuously. wikipedia.org Fluorometric assays, which detect changes in fluorescence, offer even higher sensitivity. wikipedia.org Coupled enzyme assays are another approach where the product of the reaction of interest becomes the substrate for a second, easily detectable reaction. wikipedia.org
Discontinuous assays involve stopping the reaction at specific time points and then measuring the amount of product formed or substrate consumed, often using chromatographic techniques like HPLC. A key aspect of assay development is the optimization of reaction conditions such as pH, temperature, and salt concentration to ensure the enzyme functions optimally. wikipedia.org
A patented method highlights the use of probe compounds for detecting and isolating enzymes. In this system, a known substrate, which could be this compound, is used as a "test component" to interact with an enzyme. epo.org This interaction can trigger a signal from an indicator component, allowing for the detection of enzymatic reactions even at very low concentrations. epo.org Such a system can be adapted for high-throughput screening of microbial lysates or metagenomic libraries to discover novel enzymes that act on this compound. epo.org
Table 1: General Approaches in Enzymatic Assay Development
| Assay Type | Principle | Example Application for this compound |
| Spectrophotometric | Measures the change in absorbance of light between substrates and products. wikipedia.org | Monitoring the consumption of a coenzyme (e.g., NADH) by a dehydrogenase acting on a derivative of this compound. |
| Fluorometric | Measures the difference in fluorescence between the substrate and product. wikipedia.org | Using a fluorogenic surrogate of this compound that releases a fluorescent molecule upon enzymatic cleavage. |
| Chromatographic | Physically separates and quantifies the substrate and product at given time points. | Using HPLC to measure the decrease in this compound concentration and the increase in its product over time. |
| Coupled Enzyme Assay | The product of the primary reaction is the substrate for a secondary, easily detectable reaction. wikipedia.org | The product of this compound metabolism is converted by a second enzyme, leading to a colorimetric or fluorescent signal. |
| Probe-Based Detection | A substrate-probe complex generates a signal upon enzymatic reaction. epo.org | Immobilizing a derivative of this compound as a probe to capture and detect specific enzymes from a complex mixture. epo.org |
Omics-Based Approaches in Metabolic Pathway Delineation
Omics technologies provide a global view of the molecular components and activities within a biological system, making them invaluable for delineating the metabolic pathways involving this compound.
Genomic and metagenomic sequencing are powerful tools for identifying the genes and gene clusters responsible for the degradation of aromatic compounds via this compound. nih.govillumina.com Metagenomics, the study of genetic material recovered directly from environmental samples, allows access to the genomic potential of a vast number of microorganisms, many of which are unculturable. nih.govillumina.compacb.com
The general workflow for metagenomic gene discovery involves extracting total DNA from a sample (e.g., contaminated soil), followed by shotgun sequencing. illumina.comasm.org The resulting sequence reads are then assembled into longer contiguous sequences (contigs). nih.gov These contigs can be binned to reconstruct metagenome-assembled genomes (MAGs), which represent the genomes of individual microbial species within the community. nih.gov By annotating the genes within these genomes and MAGs, researchers can identify enzymes predicted to be involved in specific metabolic pathways. nih.gov
For instance, analysis of bacterial genomes from polluted soil has identified gene clusters for the degradation of homoprotocatechuate. nih.gov This pathway is known to proceed through this compound. nih.gov Specific enzymes identified through this approach include 3,4-dihydroxyphenylacetate 2,3-dioxygenase and 5-carboxymethyl-2-hydroxymuconate isomerase, which are part of the enzymatic cascade leading to this compound. nih.gov The presence of these genes in a microbial genome strongly suggests the organism's capability to metabolize substrates via this pathway. nih.gov
Table 2: Key Enzymes in the Homoprotocatechuate Pathway Identified via Genomic Analysis
| Enzyme Name | KEGG Orthology ID | Function in Pathway | Reference |
| 3,4-dihydroxyphenylacetate 2,3-dioxygenase | K00466 | Ring cleavage of homoprotocatechuate | nih.gov |
| 5-carboxymethyl-2-hydroxymuconate isomerase | K01826 | Isomerization of the ring-cleavage product | nih.gov |
| 5-carboxymethyl-2-hydroxymuconate semialdehyde dehydrogenase | K00148 | Oxidation to this compound | nih.gov |
| 2-hydroxyhepta-2,4-diene-1,7-dioate isomerase | K05921 | Isomerization step in the pathway | nih.gov |
Metabolomics, the large-scale study of small molecules within cells and tissues, provides a direct snapshot of physiological activity. nih.gov When combined with stable isotope tracing, it becomes a powerful tool for delineating metabolic pathways and quantifying the flow of metabolites, known as metabolic flux analysis. nih.govmdpi.com
In a typical experiment, a labeled substrate (e.g., ¹³C-labeled aromatic compound) is supplied to a microbial culture. As the substrate is metabolized, the ¹³C label is incorporated into downstream intermediates, including this compound, and final products. By measuring the mass distribution of these metabolites using mass spectrometry, researchers can trace the path of the carbon atoms and identify active metabolic routes. nih.gov
Metabolic flux analysis can reveal the relative activity of different pathways. nih.gov For example, it can determine the proportion of a substrate that is channeled through the this compound pathway versus competing catabolic routes. This approach provides quantitative insights into how metabolic networks are regulated and how they respond to genetic or environmental changes. mdpi.com While direct flux analysis studies on this compound are not extensively documented, the methodology is widely applied to understand central carbon metabolism and related pathways, demonstrating its applicability. mdpi.comnih.gov For instance, studies on Pichia pastoris have used metabolomics and flux analysis to reveal significant changes in the pentose (B10789219) phosphate (B84403) pathway and TCA cycle fluxes under different conditions, showcasing the power of this approach to understand metabolic reprogramming. mdpi.com
Genomic and Metagenomic Sequencing for Gene Discovery
Computational Chemistry and Theoretical Modeling
Computational methods provide atomic-level insights into enzymatic reactions and interactions that are often inaccessible through experimental techniques alone.
Quantum chemical (QC) calculations, particularly those based on density functional theory (DFT), are used to model the electronic structure of molecules and compute the energetics of chemical reactions. scienceopen.com This approach is invaluable for elucidating the detailed step-by-step mechanisms of enzyme-catalyzed reactions, including those involving this compound. nih.govrsc.org
By modeling the active site of an enzyme with its substrate, QC calculations can map the entire reaction pathway, identifying transition states and intermediates. nih.gov This allows researchers to calculate activation energy barriers, which determine the rate of the reaction. These calculations can clarify the role of specific amino acid residues in catalysis, the function of metal cofactors, and the origins of substrate specificity. nih.gov For example, computational studies on metal-dependent decarboxylases have provided detailed insights into their reaction mechanisms, which could be analogous to enzymes that might decarboxylate this compound or its derivatives. nih.gov Such predictive calculations can guide experimental studies, such as site-directed mutagenesis, to verify the role of key residues. nih.gov
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.com For the study of this compound, MD simulations are used to investigate the dynamic interactions between the substrate and its target enzyme. numberanalytics.com
These simulations can reveal how a substrate like this compound binds to the active site of an enzyme, the conformational changes that occur in both the substrate and the enzyme upon binding, and the stability of the enzyme-substrate complex. numberanalytics.commdpi.comrsc.org For example, a study on Swit_4259, an acetoacetate (B1235776) decarboxylase-like enzyme, used modeling to show how 2-oxo-hept-3-enedioate could fit into the active site. nih.gov The model suggested that the length of the substrate allows its carboxylate side chain to interact with a key arginine residue (Arg205), providing a hypothesis for its binding mode. nih.gov
MD simulations can also be used to calculate the free energy of binding, which is related to the affinity of the enzyme for its substrate. rsc.org By simulating the enzyme-substrate complex in a solvated environment, researchers can gain a more realistic understanding of the factors that govern molecular recognition and catalysis. mdpi.com
In Silico Analysis of Metabolic Networks and Elemental Balance
In silico analysis, or computational modeling, of metabolic networks has become an indispensable tool for understanding the intricate web of biochemical reactions within an organism. These models, often constructed at a genome-scale, allow researchers to simulate metabolic fluxes and predict the effects of genetic or environmental changes. A critical aspect of ensuring the accuracy of these models is verifying elemental balance, which dictates that the number of atoms of each element must be the same on both the reactant and product sides of a reaction. dagstuhl.de Violations of this fundamental principle in published genome-scale metabolic network models (GSMNs) are not uncommon and can lead to erroneous predictions, such as the production of metabolites from nothing. dagstuhl.de
Recent methodologies have been developed to automatically verify elemental balance in GSMNs without requiring prior knowledge of the chemical formulas for all metabolites. dagstuhl.de One such approach utilizes duality theory and linear programming to identify so-called "Flux-Loop (FL) metabolites" that can be produced without any net consumption. dagstuhl.de This method was applied to the BiGG database, a repository for metabolic models, and successfully identified elemental balance violations in 40 out of 84 models tested. dagstuhl.de
A key example highlighted in this analysis involves a reaction related to the metabolism of aromatic compounds, where 5-carboxy-2-oxohept-3-enedioate is a downstream product. The model iECIAI1_1343 for Escherichia coli IAI1 was found to contain two conflicting reactions for the decarboxylation of 5-carboxy-2-oxohept-3-enedioate. dagstuhl.de
| Reaction | Equation | Balance Issue |
| Reaction A | 5-Carboxy-2-oxohept-3-enedioate[c] → 2-Hydroxyhepta-2,4-dienedioate[c] + CO₂[c] | Assumed to be the intended, balanced reaction. |
| Reaction B | H⁺[c] + 5-Carboxy-2-oxohept-3-enedioate[c] → 2-Hydroxyhepta-2,4-dienedioate[c] + CO₂[c] | This reaction consumes a proton (H⁺) without a corresponding product, creating an imbalance. |
| This table illustrates two conflicting representations of a decarboxylation reaction in a metabolic model, where the subtraction of Reaction B from Reaction A results in the net production of a proton (H⁺) from nothing, indicating an elemental imbalance. dagstuhl.de |
This discrepancy allows for the theoretical production of a proton out of nothing by subtracting the second reaction from the first, flagging a significant elemental balance violation within the model. dagstuhl.de Such in silico analyses are crucial for refining metabolic models, ensuring their predictive accuracy for applications in metabolic engineering and synthetic biology. lums.edu.pk
The compound this compound itself appears in metabolic modules, such as the homoprotocatechuate degradation pathway (M00533), which is part of aromatic compound metabolism. nih.govmdpi.com Metagenomic studies have used the presence and abundance of such pathways, which convert homoprotocatechuate into this compound, to infer the functional potential of microbial communities in environments like the tomato rhizosphere. nih.govmdpi.com
Synthetic Biology and Metabolic Engineering Strategies
Synthetic biology and metabolic engineering leverage the principles of biology and engineering to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. lums.edu.pk Pathways involving this compound and its related enzymes are of interest in this field for the potential production of value-added chemicals from renewable feedstocks. google.com
A key strategy in metabolic engineering is the design of novel biosynthetic pathways by introducing foreign (heterologous) enzymes into a host organism, such as Escherichia coli. lums.edu.pk While this compound is often an intermediate in catabolic (degradation) pathways, the enzymes involved hold potential for synthetic applications. For instance, engineered metabolic pathways have been designed for the production of difunctional alkanes like adipic acid, a precursor to nylon. google.com In some of these theoretical pathways, enzymes such as this compound hydrolase are considered for specific conversion steps. google.com
The general approach involves identifying a target molecule and then computationally designing a pathway to produce it from a common starting material, like carbohydrates. This involves selecting enzymes from various organisms that can perform the desired chemical transformations. These enzymes are then encoded by nucleic acids and introduced into a host microorganism. google.com The goal is to create a recombinant microorganism capable of producing the target chemical at high yields, often at concentrations of at least 0.1 g/L and potentially up to 150 g/L in controlled fermentation processes. google.com
Below is a table outlining the strategic use of enzymes related to this compound in conceptual metabolic engineering pathways.
| Pathway Goal | Key Intermediate | Potential Enzyme | Enzyme Commission (EC) Number | Host Organism Example |
| Production of Adipic Acid | 2-Oxoadipate semialdehyde | This compound hydrolase | 4.2.1.- | E. coli |
| This table details a conceptual application of an enzyme associated with this compound metabolism within an engineered pathway for producing a commercially valuable chemical. google.com |
The successful implementation of these strategies relies on a deep understanding of the native metabolism of the host, which is where the in silico models discussed in the previous section become critical. By simulating the introduction of new enzymatic reactions, researchers can predict potential bottlenecks, metabolic burdens, and elemental imbalances before undertaking extensive laboratory work. lums.edu.pkresearchgate.net
Broader Academic Implications and Prospective Research Directions
Contributions to Understanding Microbial Carbon Cycling and Xenobiotic Biotransformation
Microorganisms are the primary drivers of the Earth's biogeochemical cycles, including the carbon cycle. numberanalytics.com 2-Oxohept-3-enedioate serves as a key intermediate in the catabolism of aromatic compounds, such as 4-hydroxyphenylacetate (B1229458). ebi.ac.uk These aromatic compounds are abundant in nature, notably as components of lignin, a complex polymer in plant cell walls. The degradation of these compounds by soil bacteria like Escherichia coli and Sphingomonas wittichii is a critical step in the recycling of terrestrial carbon. researchgate.net The metabolic pathway involving this compound provides a clear mechanism by which complex, naturally occurring aromatic structures are broken down into central metabolites that can enter the tricarboxylic acid (TCA) cycle, thus contributing to the global carbon flux.
Many synthetic compounds released into the environment are also aromatic in nature and are classified as xenobiotics—substances foreign to a biological system. mhmedical.comnih.gov The microbial pathways that degrade natural aromatics often exhibit a degree of substrate promiscuity, allowing them to transform and detoxify xenobiotic pollutants. The enzymes involved in the 4-hydroxyphenylacetate degradation pathway, which produces and consumes this compound, are prime examples of how microbial communities adapt to metabolize novel chemical structures. hesiglobal.org Understanding this pathway therefore provides a framework for predicting the environmental fate of certain pollutants and for developing bioremediation strategies that harness the catabolic potential of microorganisms.
Insights into Enzyme Catalytic Diversity and Evolution
The enzymes that catalyze reactions involving this compound belong to large, functionally diverse enzyme superfamilies. nih.gov For instance, the enzymes in the 4-hydroxyphenylacetate degradation pathway are often members of the fumarylacetoacetase (FAH) and acetoacetate (B1235776) decarboxylase-like (ADCSF) superfamilies. ebi.ac.ukresearchgate.net These superfamilies are characterized by a conserved structural fold that supports a basic catalytic mechanism, which has been adapted over evolutionary time to accommodate a wide range of substrates and catalyze different, though often chemically related, reactions. nih.gov
The study of enzymes such as 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase and this compound hydratase reveals how new catalytic functions can evolve. uniprot.org These enzymes demonstrate the principles of divergent evolution, where a common ancestral protein acquires new specificities through mutations in the active site. nih.gov Analysis of these enzyme families, their structures, and their mechanisms provides a deeper understanding of the molecular "tinkering" that drives the evolution of metabolic pathways and the remarkable adaptability of microbial metabolism. biorxiv.org
| Enzyme | EC Number | Function in Pathway | Enzyme Superfamily |
| 5-oxopent-3-ene-1,2,5-tricarboxylate decarboxylase | 4.1.1.68 | Converts (3E,5R)-5-carboxy-2-oxohept-3-enedioate to (4Z)-2-oxohept-4-enedioate and CO2. rhea-db.org | Fumarylacetoacetase-like ebi.ac.uk |
| This compound hydratase | 4.2.1.- | Hydrates the double bond of 2-oxohepta-3-ene-1,7-dioic acid. ebi.ac.ukuniprot.org | Fumarylacetoacetase-like ebi.ac.uk |
Potential for Novel Biocatalytic System Development
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a cornerstone of green chemistry. The enzymes from the metabolic pathways surrounding this compound represent a valuable resource for developing novel biocatalytic systems. Their ability to perform specific reactions, such as hydration and decarboxylation, under mild conditions makes them attractive alternatives to traditional chemical synthesis. google.com
Research into the catalytic promiscuity of these enzymes—their ability to act on substrates other than their natural ones—is particularly promising. google.com By understanding the structure-function relationships of enzymes like this compound hydratase, researchers can use protein engineering techniques to modify their active sites, altering their substrate specificity or even creating entirely new catalytic activities. This approach could lead to the development of custom biocatalysts for producing valuable chemicals, pharmaceuticals, or bioplastics from renewable feedstocks. google.com
Advancements in Metabolic Pathway Reconstruction and Database Curation
The accurate reconstruction of metabolic networks is a central goal of systems biology. This process relies on the detailed characterization of individual metabolic pathways, which are then compiled into comprehensive databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc. pathbank.orgmetacyc.orggenome.jp The elucidation of the pathway involving this compound has directly contributed to the accuracy and completeness of these critical resources. biorxiv.orglums.edu.pk
Each newly identified intermediate, such as this compound, and its associated enzymes must be cataloged with correct stereochemistry and connectivity. nih.govebi.ac.uk This curation is essential for building predictive genome-scale metabolic models (GEMs). These models allow scientists to simulate the metabolic capabilities of an organism based on its genomic data, with applications ranging from predicting bacterial growth conditions to identifying novel drug targets. The inclusion of the 4-hydroxyphenylacetate degradation pathway and its intermediates, like this compound and its precursor (3E,5R)-5-carboxy-2-oxohept-3-enedioate, enhances the predictive power of these models for numerous microorganisms. rhea-db.org
| Database | Relevance to this compound |
| KEGG | Contains entries for this compound (C03063) and the associated 4-hydroxyphenylacetate degradation pathway (map00360). genome.jpnih.gov |
| ChEBI | Provides detailed chemical ontology for this compound (CHEBI:17205) and its acid form (CHEBI:48061), defining its relationships to other compounds. ebi.ac.ukebi.ac.uk |
| MetaCyc | Curates experimentally validated metabolic pathways, including those involving aromatic compound degradation. metacyc.org |
| UniProt | Catalogs protein sequences and functional information for enzymes like this compound hydratase. uniprot.org |
Exploration of Undiscovered Metabolic Routes and Enzymatic Activities
Despite decades of research, many microbial metabolic pathways remain uncharacterized. The study of known pathways often leads to the discovery of novel enzymes and metabolic logic. The acetoacetate decarboxylase-like superfamily (ADCSF), to which some enzymes acting on related substrates belong, is considered a largely untapped source of new biocatalysts. researchgate.net Investigating the genomes of organisms that thrive in unique environments, such as the aromatic-degrading bacterium Sphingomonas wittichii, can reveal novel variations of pathways involving this compound or entirely new routes for carbon metabolism. researchgate.net
The search for new enzymatic activities is crucial for advancing biotechnology and understanding microbial ecology. researchgate.net By using known intermediates like this compound as molecular probes, researchers can screen environmental DNA (metagenomes) or microbial culture collections for novel enzymes that can transform it. This "pathway-centric" approach can accelerate the discovery of new biocatalysts and shed light on the vast, unexplored metabolic diversity of the microbial world.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-oxohept-3-enedioate in laboratory settings?
- Methodology : Synthesis typically involves enzymatic degradation of homoprotocatechuate via meta-cleavage pathways, as observed in microbial systems (e.g., Pseudomonas species). Characterization requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to resolve stereochemical ambiguities. Kinetic assays (e.g., monitoring NAD⁺ reduction) can validate enzymatic activity .
- Data Considerations : Include retention indices in GC-MS, chemical shift assignments in NMR (e.g., δ 5.8 ppm for the conjugated enedioate system), and enzyme kinetic parameters (Km, Vmax) .
Q. How can researchers identify this compound in complex biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to improve quantification accuracy. For pathway validation, employ gene knockout models in microbial systems to confirm metabolite accumulation .
- Analytical Challenges : Address matrix effects (e.g., ion suppression in LC-MS) and ensure chromatographic separation from structurally similar intermediates like 4-hydroxy-2-oxoheptanedioate .
Advanced Research Questions
Q. What experimental designs are optimal for studying the enzymatic hydrolysis of this compound to 4-hydroxy-2-oxoheptanedioate?
- Approach : Use stopped-flow spectrophotometry to monitor transient intermediates. Control variables include pH (optimal range 7.0–7.5 for hydrolases) and temperature (25–37°C). Include competitive inhibition assays (e.g., with malonate analogs) to probe active-site specificity .
- Data Contradictions : If reaction rates deviate from Michaelis-Menten kinetics, consider allosteric regulation or substrate channeling. Replicate experiments with purified enzymes versus cell lysates to isolate confounding factors .
Q. How can researchers resolve contradictions in reported metabolic roles of this compound across microbial taxa?
- Hypothesis Testing : Compare genomic annotations (e.g., KEGG pathway modules) with proteomic data to verify enzyme expression. For taxa lacking homologs of ligAB (meta-cleavage dioxygenase), investigate alternative degradation pathways via isotopic tracer studies .
- Critical Analysis : Use phylogenetic analysis to distinguish conserved enzymatic functions from lineage-specific adaptations. Cross-validate findings with transcriptomics under substrate induction .
Q. What strategies mitigate reproducibility issues in kinetic studies of this compound-producing enzymes?
- Best Practices : Standardize enzyme purification protocols (e.g., affinity tags, buffer composition) and report activity in international units (µmol/min/mg). Use open-source tools like BRENDA for benchmarking kinetic parameters against published data .
- Troubleshooting : If enzyme activity declines, test for oxidative damage (add reducing agents like DTT) or substrate inhibition (vary concentrations systematically) .
Methodological Frameworks
Q. How to design a robust literature review for contextualizing this compound in aromatic compound metabolism?
- Workflow :
Search databases (PubMed, KEGG, BRENDA) using terms: “homoprotocatechuate degradation,” “meta-cleavage pathway.”
Prioritize studies with crystallographic data (e.g., PDB entries for dioxygenases).
Apply PRISMA guidelines to screen and synthesize evidence .


- Common Pitfalls : Avoid overreliance on in silico predictions without experimental validation. Address publication bias by including negative results .
《高校计算机教师毕设指南》第三期:文献综述是什么?02:45
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity assays?
- Analysis : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals. For skewed distributions, apply nonparametric tests (e.g., Kruskal-Wallis) .
- Visualization : Use heatmaps to correlate toxicity with structural analogs or enzyme inhibition profiles .
Data Presentation and Ethics
Q. How should researchers present raw and processed data for this compound studies in publications?
- Guidelines :
- Include raw chromatograms in supplementary materials with baseline correction annotations.
- For kinetic data, provide Lineweaver-Burk plots alongside Michaelis-Menten curves .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like MetaboLights .
Q. What ethical considerations apply when using microbial genetic data linked to this compound pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

